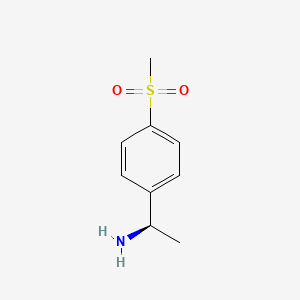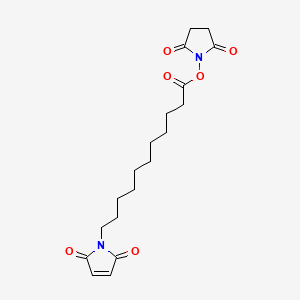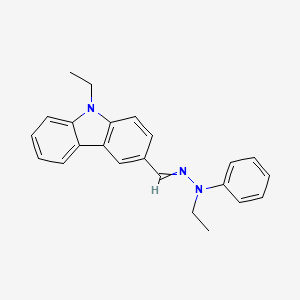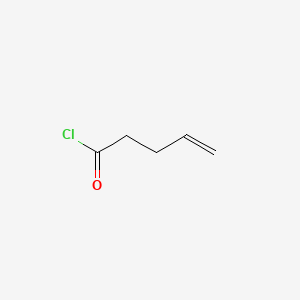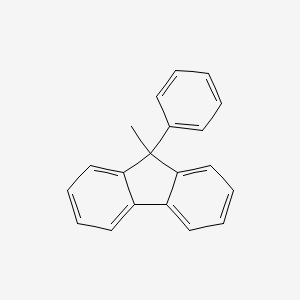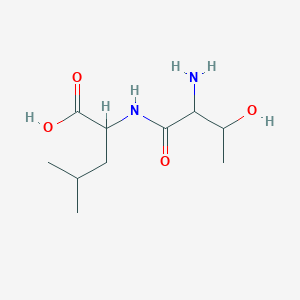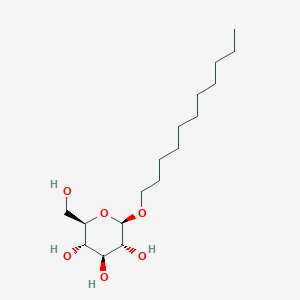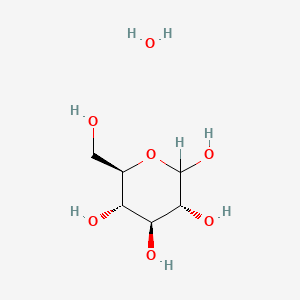
碲化铬(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium(III) telluride is an inorganic chemical compound composed of the chromium (III) cation and the telluride anion . It has a shadowy gray color and a hexagonal crystal structure .
Synthesis Analysis
Chromium(III) telluride can be synthesized using molecular beam epitaxy . The growth of 2D Cr3Te4 films with monolayer thickness is demonstrated at low substrate temperatures (~100°C), compatible with Si CMOS technology .Molecular Structure Analysis
Chromium(III) telluride has a hexagonal crystal structure . The surface atoms of the compound arrange themselves in a hexagonal pattern .Chemical Reactions Analysis
In basic solution, hydrogen peroxide oxidizes Cr(III) to Cr(VI) . This reaction is significant as it represents a potential pathway for the oxidation of Chromium(III) telluride.Physical And Chemical Properties Analysis
Chromium(III) telluride has a molar mass of 486.792 and appears as a dark gray powder . It has a density of 6.6-7.0 g/cm3 and a melting point of approximately 1300 °C . Its solubility in water is negligible .科学研究应用
Semiconductor Devices
Chromium(III) telluride is utilized in the semiconductor industry due to its unique electronic properties. As a narrow-gap semiconductor, it can be used in the fabrication of p-n junctions , diodes , and transistors . Its ability to conduct electricity while maintaining control over electron flow is essential for integrated circuits and microelectronic devices.
Spintronics
The compound exhibits strong paramagnetic properties, making it a candidate for spintronics applications . Spintronics, or spin electronics, leverages the intrinsic spin of the electron and its associated magnetic moment, in addition to its fundamental electronic charge, in solid-state devices. This could lead to the development of non-volatile memory systems that are faster and more energy-efficient than traditional devices.
Infrared Detection and Imaging
Cr2Te3’s properties are conducive to infrared detection and imaging . It can be used in night-vision devices, thermal cameras, and other systems that require sensitive detection of infrared radiation . This application is critical in various fields, including security, military, and medical diagnostics.
Magnetic Storage Media
Due to its ferromagnetic behavior at nanoscale thicknesses, Chromium(III) telluride has potential applications in magnetic storage media . It could be used to develop high-density storage devices, such as hard drives, with improved data retention and reduced susceptibility to magnetic field interference.
Catalysis
Chromium(III) telluride can act as a catalyst in chemical reactions. Its surface properties may facilitate the acceleration of certain reactions, potentially leading to more efficient industrial processes for the production of chemicals and pharmaceuticals .
Nanotechnology
The ability to synthesize Cr2Te3 in controlled nanoscale structures opens up applications in nanotechnology . These include the creation of nanocrystals and nanostructures for use in medical imaging, drug delivery, and the development of new materials with enhanced properties.
作用机制
Target of Action
Chromium(III) telluride primarily targets the beta subunit of mitochondrial ATP synthase . This enzyme plays a crucial role in cellular energy production by synthesizing ATP (adenosine triphosphate) within the mitochondria. The beta subunit is considered a novel site for Cr(III) action, influencing physiological effects beyond the classical insulin-signaling pathway .
Mode of Action
Chromium(III) telluride alters enzyme activity by displacing magnesium ions within ATP synthase’s beta subunit. This displacement activates the downstream AMP-activated protein kinase (AMPK) pathway . As a result, glucose metabolism improves, and mitochondrial damage caused by hyperglycemia is reduced .
Biochemical Pathways
The affected pathways include:
- Chromium(III) telluride may impact protein synthesis pathways. The compound influences glucose utilization and lipid processing. It may contribute to cellular antioxidant defenses .
Action Environment
Environmental factors (e.g., pH, temperature) influence the compound’s stability and efficacy. Understanding these conditions is essential for optimizing its use.
安全和危害
未来方向
The realization of long-range magnetic ordering in two-dimensional (2D) systems like Chromium(III) telluride can potentially revolutionize next-generation information technology . The successful fabrication of crystalline Cr3Te4 monolayers with room temperature ferromagnetism is a significant step in this direction . Future investigations could leverage the intricate interplay between chromium and mitochondrial ATP synthase .
属性
InChI |
InChI=1S/2Cr.3Te |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJHBRMODJKXLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr]=[Te].[Cr]=[Te].[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2Te3 |
Source


|
| Record name | chromium(III) telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromium(III)_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12053-39-3 |
Source


|
| Record name | Dichromium tritelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


